![molecular formula C27H22N2O4 B342505 6-[4,6-bis(4-methoxyphenyl)-2-pyridinyl]-4H-1,4-benzoxazin-3-one](/img/structure/B342505.png)
6-[4,6-bis(4-methoxyphenyl)-2-pyridinyl]-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4,6-bis(4-methoxyphenyl)-2-pyridinyl]-4H-1,4-benzoxazin-3-one is a phenylpyridine.
Scientific Research Applications
Pyridinyl-Containing Benzoxazine Curing with Epoxy Resins
- Study Findings: A study by Lin et al. (2014) focused on a pyridinyl-containing benzoxazine synthesized from specific compounds including 4-phenyl-2,6-bis(4-aminophenyl) pyridine. This benzoxazine was compared with another structurally similar compound for properties. The pyridinyl group was found to provide solubility and act as a catalyst for benzoxazine ring opening, resulting in thermosets with good thermal properties (Lin et al., 2014).
Allelochemicals from Gramineae
- Study Findings: Macias et al. (2006) conducted a comprehensive review on compounds with a benzoxazin-3-one skeleton like 6-[4,6-bis(4-methoxyphenyl)-2-pyridinyl]-4H-1,4-benzoxazin-3-one, exploring their synthesis, isolation, and biological properties. These compounds exhibit phytotoxic, antimicrobial, antifungal, and insecticidal properties and have potential agronomic utility (Macias et al., 2006).
Ethynyl Terminated Bisquinazolone
- Study Findings: Mercier and Sillion (1988) investigated a compound formed by reacting 4H-1,3 benzoxazin-4 one with 3-aminophenoxy pyridine, resulting in a soluble ethynylated bisquinazolone. This network exhibited high thermal stability and a significant glass transition temperature (Mercier & Sillion, 1988).
Intervalence Transitions in Mixed-Valence Monocations
- Study Findings: A study by Barlow et al. (2005) focused on the oxidation of compounds including 4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene to their mono- and dications, examining their intervalence charge-transfer bands. This research provides insights into the electronic properties of such compounds (Barlow et al., 2005).
Synthesis and Properties of Poly(benzoxazines)
- Study Findings: Research by Rajendran et al. (1980) involved synthesizing a new class of benzoxazine polymers. These polymers were characterized by various methods and showed notable properties for potential applications (Rajendran et al., 1980).
properties
Product Name |
6-[4,6-bis(4-methoxyphenyl)-2-pyridinyl]-4H-1,4-benzoxazin-3-one |
|---|---|
Molecular Formula |
C27H22N2O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
6-[4,6-bis(4-methoxyphenyl)pyridin-2-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C27H22N2O4/c1-31-21-8-3-17(4-9-21)20-14-23(18-5-10-22(32-2)11-6-18)28-24(15-20)19-7-12-26-25(13-19)29-27(30)16-33-26/h3-15H,16H2,1-2H3,(H,29,30) |
InChI Key |
IXNRYSLFOXLNJJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC4=C(C=C3)OCC(=O)N4)C5=CC=C(C=C5)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC4=C(C=C3)OCC(=O)N4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



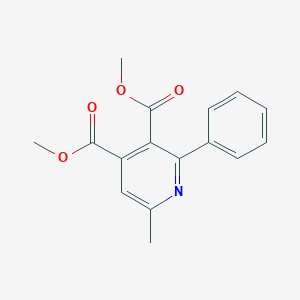
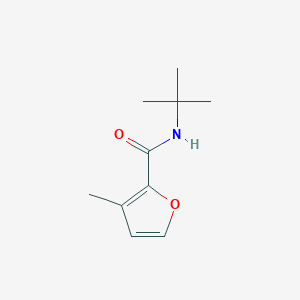

![1H,3H-naphtho[1,8-cd][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B342427.png)
![1H-naphtho[1,2-d][1,2,3]triazol-1-ol](/img/structure/B342428.png)
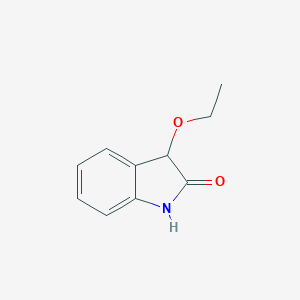
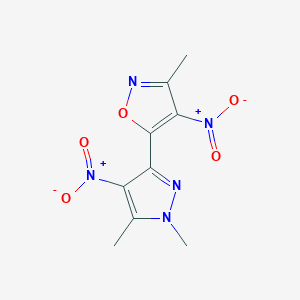
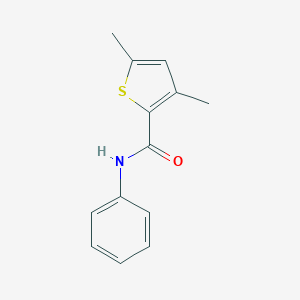
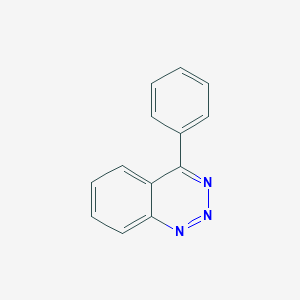
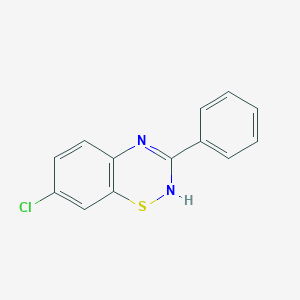



![1-Nitro-4-[2-(phenylsulfinyl)vinyl]benzene](/img/structure/B342447.png)